1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
This compound belongs to the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide family, characterized by a bicyclic thienopyrazinone core with sulfone groups. Its structure includes a 3-chloro-4-methoxyphenyl substituent at position 1 and a 2-(cyclohex-1-en-1-yl)ethyl group at position 2. The chlorine atom and methoxy group on the aryl ring introduce electronic and steric effects, while the cyclohexenylethyl chain enhances lipophilicity. Such modifications are critical for modulating bioavailability and target interactions. Synthesis of analogous compounds typically involves cyclization reactions of substituted precursors, as described in Shaitanov et al. (2006) for related derivatives .
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-1-[2-(cyclohexen-1-yl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-28-20-8-7-16(11-17(20)22)24-19-14-29(26,27)13-18(19)23(12-21(24)25)10-9-15-5-3-2-4-6-15/h5,7-8,11,18-19H,2-4,6,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNPQIKNBDLUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic molecule with potential therapeutic applications. Its structural features suggest a diverse range of biological activities, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique thieno-pyrazine core that may contribute to its biological effects. The presence of chlorine and methoxy groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21Cl2N5O |
| Molecular Weight | 392.34 g/mol |
| IUPAC Name | 6-chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
| SMILES | COc(ccc(Nc1nc(NCCC2=CCCCC2)nc(Cl)n1)c1)c1Cl |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature, but its structural analogs and related compounds have shown various pharmacological effects. Research on similar Mannich bases indicates potential anticancer , antibacterial , and anti-inflammatory properties.
Anticancer Activity
Studies on Mannich bases reveal that they can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structures have demonstrated IC50 values in the micromolar range against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, indicating their potential as anticancer agents .
- Mechanism of Action : The anticancer activity is often attributed to the ability to inhibit DNA topoisomerases or induce apoptosis through various pathways .
Antibacterial and Antifungal Activity
Mannich bases have also been reported to possess antibacterial and antifungal properties:
- Broad Spectrum : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- Potential Applications : These activities suggest possible applications in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been noted:
- Inhibition of Pro-inflammatory Cytokines : Certain Mannich bases have been shown to reduce levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various Mannich bases against multiple cancer cell lines. The findings indicated that modifications in substituents significantly influenced activity levels, with some compounds being more potent than traditional chemotherapeutics like 5-fluorouracil .
- Antimicrobial Studies : Another research focused on the antimicrobial properties of related thieno-pyrazine derivatives. The results showed promising activity against both bacterial and fungal strains, suggesting that structural features play a crucial role in determining efficacy .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain compounds could induce oxidative stress in cancer cells, leading to cell death through apoptosis or necrosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Notes:
- Target Compound vs. Cyclohexyl Analog (C₁₉H₂₆N₂O₄S): The cyclohexenylethyl group in the target compound introduces an unsaturated bond, increasing reactivity and lipophilicity compared to the saturated cyclohexyl group.
- Phenethyl-Substituted Analog (C₂₁H₂₅N₂O₄S) : Replacing the cyclohexenylethyl group with a phenethyl chain reduces steric bulk but maintains aromatic interactions. However, the absence of a chlorine atom may diminish electrophilic character .
Physicochemical Properties
- pKa : The predicted pKa (~4.5) aligns with analogs like the cyclohexyl derivative (pKa 4.71), suggesting similar ionization behavior under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
